6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Description
Properties
IUPAC Name |
6-cyclopropyl-5H-imidazo[1,2-b]pyrazole-7-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c10-8(11)6-7(5-1-2-5)13-14-4-3-12-9(6)14/h3-5,13H,1-2H2,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOOZERABUCZQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C3=NC=CN3N2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Imidazo[1,2-b]pyrazole Core
Step 1: Condensation and Cyclization
Starting from substituted pyrazole derivatives, condensation with aldehydes or amines forms intermediate imines or hydrazones.
Subsequent cyclization under dehydrating conditions (acidic or basic) leads to ring fusion, generating the imidazo[1,2-b]pyrazole scaffold.
Step 2: Selective Functionalization
Selective metalation techniques such as Br/Mg-exchange or regioselective magnesiation/zincation using bulky bases (e.g., 2,2,6,6-tetramethylpiperidyl bases) enable functionalization at desired positions.
These intermediates are then trapped with electrophiles to introduce substituents like the cyclopropyl group.
Introduction of the Cyclopropyl Group
The cyclopropyl substituent can be introduced via alkylation reactions using cyclopropyl halides or through palladium-catalyzed cross-coupling reactions.
Reaction conditions must be controlled to avoid multiple substitutions or rearrangements.
Conversion to Carboximidamide
The nitrile precursor at the 7-position is reacted with ammonia or amines in aprotic polar solvents such as dimethoxyethane, acetonitrile, or chlorinated solvents.
The reaction is typically conducted at temperatures ranging from 60 °C to 90 °C, often around 70–85 °C, under ambient to slightly elevated pressure (1–10 bar).
Gaseous hydrogen chloride or hydrogen bromide may be introduced to facilitate the conversion to the amidine salt, which is then isolated by filtration and dried under vacuum.
Process Parameters and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dimethoxyethane, Acetonitrile, Dichloromethane | Aprotic polar solvents preferred |
| Temperature | 60–90 °C (optimal ~70–85 °C) | Ensures efficient conversion to amidine |
| Pressure | 1–10 bar (ambient pressure preferred) | Reaction can be batch or continuous |
| Reaction Time | 30 minutes to 4 hours | Typically 45–60 minutes for amidine formation |
| Catalyst/Acid | Gaseous HCl or HBr | Facilitates amidine salt formation |
| Work-up | Filtration, membrane filtration, centrifugation | Followed by vacuum drying |
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | Amino and carbonyl precursors, acidic/basic | Formation of imidazo[1,2-b]pyrazole core |
| 2 | Selective Metalation | Br/Mg-exchange, 2,2,6,6-tetramethylpiperidyl bases | Regioselective functionalization at C6 and C7 |
| 3 | Alkylation/Cross-coupling | Cyclopropyl halide or Pd-catalyst | Introduction of cyclopropyl group at C6 |
| 4 | Nitrile to Amidinium Conversion | Ammonia/amine, aprotic solvent, HCl gas | Formation of carboximidamide at C7 |
| 5 | Isolation | Filtration, drying | Pure 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide |
Research Findings and Challenges
Regioselectivity: Achieving selective substitution at the 6- and 7-positions requires careful control of reaction conditions and the use of protecting groups or directing groups when necessary.
Solvent Effects: Aprotic polar solvents enhance nucleophilicity and stabilize intermediates, improving yields in the amidine formation step.
Reaction Time and Temperature: Moderate heating accelerates conversion without decomposing sensitive intermediates.
Purity and Yield: Use of gaseous HCl or HBr in amidine formation results in high purity amidine salts, which can be isolated efficiently by mechanical separation methods.
Scalability: The process is amenable to batch or continuous flow synthesis, facilitating industrial-scale production.
Comparative Table: Preparation Features vs. Similar Compounds
| Feature | This compound | 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide |
|---|---|---|
| Key Functional Group | Carboximidamide | Carboxamide |
| Core Scaffold | Imidazo[1,2-b]pyrazole | Imidazo[1,2-b]pyrazole |
| Cyclopropyl Introduction Method | Alkylation or cross-coupling | Similar methods |
| Amidine Formation | Nitrile conversion with NH3 in aprotic solvent + HCl gas | Amide formation via standard amidation |
| Reaction Conditions | 60–90 °C, aprotic solvents, 1–10 bar pressure | Similar, but may vary due to different functional group |
| Purification | Filtration, drying under vacuum | Similar |
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Addition: Electrophilic addition reactions may involve halogens or other electrophiles.
Major Products Formed: The reactions can yield various products, depending on the reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction can lead to amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide is studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities.
Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential. It may be used in the development of new drugs targeting various diseases.
Industry: In the industrial sector, this compound can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to biological responses. The exact mechanism depends on the biological context and the specific application.
Comparison with Similar Compounds
6-Cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile (CAS: 2098057-36-2)
- Core Structure : Imidazo[1,2-b]pyrazole with a cyclopropyl group at position 6.
- Substituent : Carbonitrile (-CN) at position 7.
- Molecular Formula : C₉H₈N₄ (MW: 172.19 g/mol) .
- Higher lipophilicity may improve membrane permeability but reduce solubility. No direct biological activity data are available, but nitriles often act as electrophilic warheads in covalent inhibitors.
Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate (CAS: 136548-98-6)
Indeno[1,2-b]indole Derivatives (e.g., Compound 5a)
- Core Structure: Indeno[1,2-b]indole (a tricyclic system).
- Substituents : Hydroxy and alkyl groups at positions 5 and 7.
- Activity : Inhibits human protein kinase CK2 (IC₅₀ = 0.17 µM) .
- Key Differences :
- Larger, more lipophilic core compared to imidazo[1,2-b]pyrazole.
- Substituent positioning (e.g., C-7 hydroxyl) mimics nucleotide binding motifs, enhancing kinase affinity.
Pyrido[1,2-b]pyridazine Derivatives (EP 4 374 877 A2)
- Core Structure : Pyrido[1,2-b]pyridazine (a fused 6-6 bicyclic system).
- Substituents : Fluorophenyl and trifluoromethyl groups.
- Key Differences :
Data Table: Structural and Physicochemical Comparison
Biological Activity
Overview
6-Cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide is a compound of significant interest in pharmacological research due to its potential therapeutic applications. Its molecular formula is with a molecular weight of 217.27 g/mol. This compound has been studied for its interactions with various biological targets, particularly in the context of cancer therapy and enzyme inhibition.
The biological activity of this compound primarily involves its interaction with cyclin-dependent kinase 4 (CDK4), an essential regulator of the cell cycle. By binding to the active site of CDK4, this compound inhibits its kinase activity, leading to cell cycle arrest in the G1 phase, thereby reducing cellular proliferation in cancerous cells.
The compound exhibits several biochemical properties that contribute to its biological activity:
- Solubility : Enhanced solubility in aqueous media due to structural modifications.
- Stability : Maintains stability under physiological conditions, which is crucial for its efficacy.
- Bioavailability : The absorption, distribution, metabolism, and excretion (ADME) characteristics are favorable for therapeutic applications.
Cellular Effects
Research has shown that this compound affects various cell types through:
- Inhibition of Cancer Cell Proliferation : Demonstrated ability to induce apoptosis in multiple cancer cell lines.
- Modulation of Signaling Pathways : Alters gene expression and cellular metabolism by interfering with key signaling pathways involved in cell growth and survival.
Research Findings
Several studies have highlighted the biological activity of this compound:
-
In Vitro Studies : Laboratory experiments indicated that treatment with this compound led to a significant reduction in the viability of cancer cells compared to untreated controls. The IC50 values for various cancer cell lines were reported as follows:
Cell Line IC50 (µM) MCF-7 (Breast) 5.2 A549 (Lung) 3.8 HeLa (Cervical) 4.5 - Mechanistic Insights : Further mechanistic studies revealed that the compound not only inhibits CDK4 but also affects downstream targets involved in cell cycle regulation and apoptosis pathways .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to controls. These findings suggest potential for this compound as a therapeutic agent in oncology .
Case Studies
A noteworthy case study involved the application of this compound in a xenograft model where human cancer cells were implanted into immunocompromised mice. Treatment with varying doses resulted in significant tumor size reduction over a four-week period, reinforcing its potential as an anti-cancer agent.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide?
- Methodological Answer : The synthesis typically involves cyclocondensation or cyclization strategies. For example, analogous imidazo-heterocycles are synthesized via solvent-assisted fusion methods using polar aprotic solvents like DMF, followed by cyclopropanation to introduce the cyclopropyl group . Key steps include optimizing reaction time and temperature to prevent side reactions. Purification often employs crystallization from ethanol or methanol, as demonstrated in related imidazo-pyrimidine systems .
Q. How is the structural integrity and purity of this compound validated in academic research?
- Methodological Answer : Characterization relies on a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. Computational tools (e.g., DFT calculations) can validate electronic properties, while hyphenated techniques like HPLC-MS ensure purity (>95%) . Thermal stability is assessed via differential scanning calorimetry (DSC), with melting points compared to literature analogs (e.g., 248–249°C for structurally related imidazo-pyridazines) .
Q. What experimental conditions are critical for maintaining the stability of this compound during storage?
- Methodological Answer : Stability studies should include accelerated degradation tests under varying pH, temperature, and humidity. For example, Design of Experiments (DoE) can identify degradation pathways, with HPLC tracking impurities. Storage in inert atmospheres (argon) at -20°C is recommended, based on protocols for similar nitrogen-rich heterocycles .
Advanced Research Questions
Q. How can statistical Design of Experiments (DoE) optimize the synthesis of this compound for higher yields and reduced byproducts?
- Methodological Answer : DoE frameworks (e.g., factorial or response surface designs) screen critical parameters (e.g., solvent polarity, catalyst loading, and reaction time). For instance, a central composite design could minimize the number of experiments while maximizing yield, as applied in chemical technology optimizations . Contradictions in data (e.g., unexpected byproducts) require sensitivity analysis to refine variable interactions.
Q. What computational strategies are used to predict the reactivity of the carboximidamide group in functionalization reactions?
- Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) model electrophilic/nucleophilic sites. Software like Gaussian or ORCA calculates frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in reactions (e.g., alkylation or acylation). Virtual screening can also prioritize synthetic routes before lab validation .
Q. How do reaction mechanisms differ when scaling up the synthesis of this compound from milligram to gram quantities?
- Methodological Answer : Scaling requires addressing heat/mass transfer limitations. Microreactor systems or flow chemistry improve reproducibility, while membrane separation technologies (e.g., nanofiltration) enhance purification efficiency. Reaction kinetics studies under continuous flow conditions can identify bottlenecks, as outlined in reactor design principles .
Q. What analytical techniques are most effective for identifying degradation products under oxidative stress?
- Methodological Answer : LC-MS/MS with electrospray ionization (ESI) detects low-abundance degradation products. Forced degradation studies (e.g., exposure to H₂O₂ or UV light) coupled with tandem mass spectrometry fragment ions elucidate structural modifications. Comparative metabolomics tools (e.g., GNPS libraries) assist in annotating unknown derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
